

Technical Support Center: Scaling Up Sodium Chlorate Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;chlorate

Cat. No.: B7821714

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of sodium chlorate production via electrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up sodium chlorate production?

A1: Scaling up sodium chlorate production from a laboratory to an industrial scale presents several key challenges. These include managing high energy consumption, controlling process conditions to ensure high current efficiency, mitigating corrosion of equipment, managing impurities in the brine solution, controlling side reactions that lead to by-products like sodium hypochlorite and perchlorate, and ensuring the safe handling of a strong oxidizing agent.[\[1\]](#)[\[2\]](#) [\[3\]](#) The process is energy-intensive, with electricity accounting for a significant portion of the total production cost.[\[1\]](#)

Q2: How does energy consumption change with scaling, and what are the primary causes of energy loss?

A2: Energy consumption is a critical factor in the economics of sodium chlorate production, with approximately 5.05 MWh of electrical energy required to produce one ton of sodium chlorate on an industrial scale.[\[1\]](#)[\[4\]](#) A significant portion of this energy, almost half, is lost as unrecoverable heat due to the ohmic drop in the electrolyte and overvoltage at the electrodes.[\[1\]](#) As

production scales up, the voltage and resistance of the electrolyzer can increase over time, leading to higher electrical energy consumption per ton of product.[1][4]

Q3: What are the ideal operating conditions for industrial sodium chlorate electrolysis?

A3: Optimal operating conditions are crucial for maximizing current efficiency, which can reach 92-95% in modern industrial processes.[1] Key parameters include:

- Temperature: Typically maintained between 70°C and 90°C to favor the chemical conversion of hypochlorite to chlorate and reduce electrode overpotentials.[2][5][6]
- pH: The electrolyte pH is generally controlled between 6.0 and 7.0.[2] Deviations from this range can significantly decrease current efficiency.[7]
- Electrolyte Concentration: A typical electrolyte consists of 450-630 g/L sodium chlorate and 100-150 g/L sodium chloride.[2][5] A high sodium chloride concentration is important for anode operation, while a high sodium chlorate concentration is necessary for crystallization. [1][5]

Q4: What materials are recommended for constructing a large-scale sodium chlorate production system?

A4: Due to the highly corrosive nature of the electrolyte, which contains oxidizing agents like hypochlorite and chlorate, material selection is critical.[5]

- Anodes: Dimensionally Stable Anodes (DSA), typically made of titanium coated with mixed metal oxides (like RuO₂), are commonly used.[5]
- Cathodes: Mild steel is often used for cathodes due to its resistance to impurities, cost-effectiveness, and stability during the hydrogen evolution reaction.[1] Titanium and its alloys are also used in some plants.[5]
- Piping and Vessels: For fully dissolved sodium chlorate solutions, 316L stainless steel, titanium, PVDF-lined carbon steel, or FRP are recommended.[8][9] For slurries containing partially dissolved crystals, only 316L stainless steel or titanium should be used.[8][9] Duplex 2205 is also being evaluated for its high resistance to corrosion.[8]

Q5: What are the main safety concerns associated with large-scale sodium chlorate production?

A5: Sodium chlorate is a strong oxidizer that can cause fires or explosions if it comes into contact with combustible materials like paper, wood, or organic chemicals.[\[10\]](#)[\[11\]](#) Contaminated clothing can self-ignite.[\[9\]](#) Mixing with strong acids can produce toxic and potentially explosive chlorine dioxide and chlorine gases.[\[9\]](#) Therefore, stringent safety measures, including proper storage, handling, and use of personal protective equipment (PPE), are essential.[\[10\]](#)

Troubleshooting Guides

Issue 1: Low Current Efficiency

Symptoms:

- Lower than expected yield of sodium chlorate.
- Increased power consumption per ton of product.
- Excessive oxygen evolution at the anode.

Possible Causes & Troubleshooting Steps:

Cause	Troubleshooting Protocol
Incorrect pH	<ol style="list-style-type: none">1. Monitor pH: Continuously monitor the electrolyte pH and maintain it within the optimal range of 6.0-7.0.[2]2. Adjust pH: Use controlled additions of hydrochloric acid or caustic soda to correct deviations.[2]
Side Reactions	<ol style="list-style-type: none">1. Control Hypochlorite Reduction: The back reduction of hypochlorite at the cathode is a major cause of efficiency loss.[6] Add a small amount of sodium dichromate (1-5 g/L) to the electrolyte. This forms a porous chromium hydroxide film on the cathode that suppresses this unwanted reaction.[6]2. Minimize Anodic Chlorate Formation: Optimize cell design to favor the autoxidation of hypochlorite in the bulk electrolyte rather than direct anodic oxidation, which consumes more energy.[6]
Impurities in Brine	<ol style="list-style-type: none">1. Brine Purification: Implement a robust brine purification system to remove impurities like calcium, magnesium, and sulfates before the brine enters the electrolysis cells.[2][12] Even small amounts of impurities can accumulate in the closed-loop system and negatively affect current efficiency.[2]2. Sulfate Management: High sulfate concentrations can lower current efficiency.[12] If producing crystal sodium chlorate, a portion of the mother liquor can be cooled to crystallize out sodium sulfate.[13]
Low Temperature	<ol style="list-style-type: none">1. Monitor and Control Temperature: Ensure the electrolyte temperature is maintained between 70°C and 90°C to facilitate the conversion of hypochlorite to chlorate.[2][6]

Issue 2: High Energy Consumption

Symptoms:

- Increasing voltage and resistance in the electrolyzer over time.[1][4]
- Higher than expected electricity bills for the production output.

Possible Causes & Troubleshooting Steps:

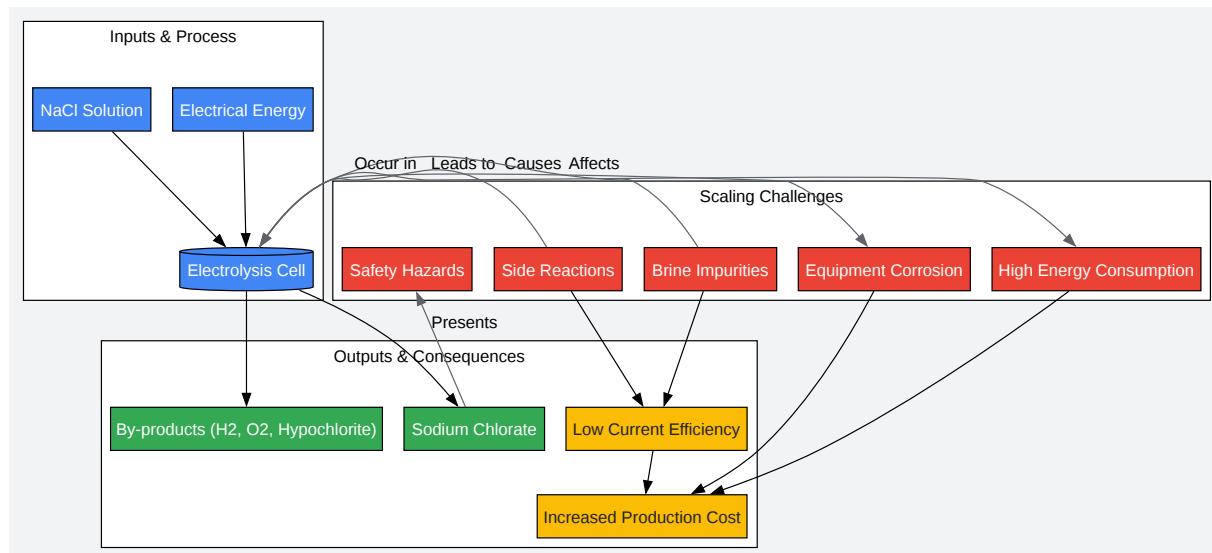
Cause	Troubleshooting Protocol
Increased Cell Resistance	<ol style="list-style-type: none">1. Increase Production Capacity: Increasing the production capacity can increase the flow rate and electric current, which in turn can reduce the resistance value.[1][4]2. Acid Wash: Perform periodic acid washes of the electrolyzer to remove deposits and corrosion products from the electrodes that increase resistance.[1][4]
Electrode Fouling	<ol style="list-style-type: none">1. Brine Purification: Ensure the brine purification system is effectively removing impurities like calcium and magnesium that can deposit on the cathodes and increase cell resistance.[13]

Issue 3: Corrosion of Equipment

Symptoms:

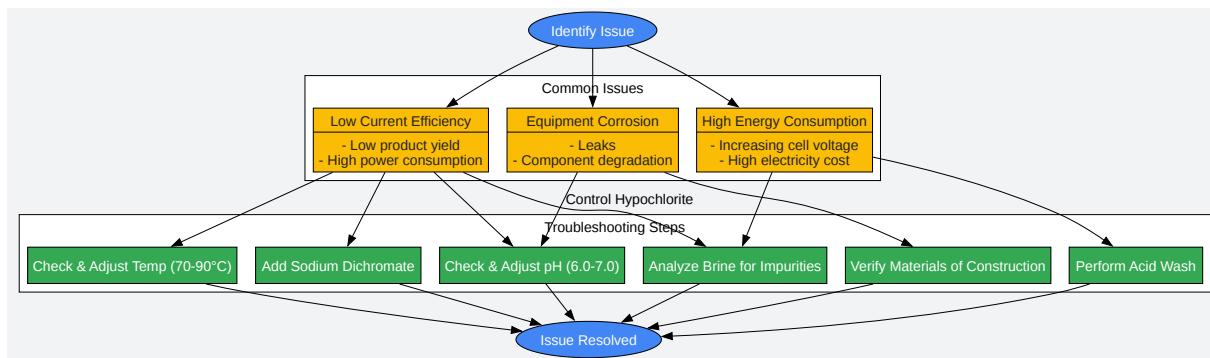
- Leaks in piping, valves, or vessels.[8]
- Visible degradation of electrodes or other components.
- Increased maintenance costs.[8]

Possible Causes & Troubleshooting Steps:


Cause	Troubleshooting Protocol
Inappropriate Materials of Construction	<p>1. Material Selection: Verify that all wetted parts are constructed from materials resistant to the corrosive electrolyte. Refer to the recommended materials in the FAQ section.</p> <p>2. Evaluate New Materials: Consider testing more resistant materials like Duplex 2205 for transfer lines, especially for slurries.[8]</p>
Presence of Hypochlorite	<p>1. pH Control: Maintain the correct pH to ensure the rapid conversion of hypochlorite to chlorate, as hypochlorite is highly corrosive.[14]</p>
Shutdown Periods	<p>1. Cathodic Protection: Active chlorine can cause extreme corrosion on mild steel cathodes when the electric current is off. Ensure cathodic protection systems are functional during shutdowns.[1]</p>

Quantitative Data Summary

Table 1: Typical Operating Parameters for Industrial Sodium Chlorate Production


Parameter	Value	Reference
Energy Consumption	~5.05 MWh / ton	[1][4]
Current Efficiency	92% - 95%	[1]
Electrolyte Temperature	70°C - 90°C	[2][5][6]
Electrolyte pH	6.0 - 7.0	[2]
Sodium Chlorate Concentration	450 - 630 g/L	[2][5]
Sodium Chloride Concentration	100 - 150 g/L	[2][5]
Sodium Dichromate Concentration	1 - 5 g/L	[6]
Current Density	15 - 70 A/dm ²	[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Key challenges in scaling up sodium chlorate production.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for sodium chlorate production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atlantis-press.com [atlantis-press.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. marketpublishers.com [marketpublishers.com]

- 4. Optimizing Process Condition in Sodium Chlorate Electrolyzer to Improve Lifespan Produce | Atlantis Press [atlantis-press.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Sodium chlorate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tappi.org [tappi.org]
- 9. nouryon.com [nouryon.com]
- 10. dlhope.com.sg [dlhope.com.sg]
- 11. gacl.com [gacl.com]
- 12. US4405418A - Process for the production of sodium chlorate - Google Patents [patents.google.com]
- 13. US4702805A - Production of sodium chlorate - Google Patents [patents.google.com]
- 14. onepetro.org [onepetro.org]
- To cite this document: BenchChem. [Technical Support Center: Scaling Up Sodium Chlorate Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821714#challenges-in-scaling-up-sodium-chlorate-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com